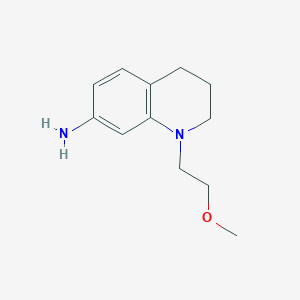
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine
説明
The compound “1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine” is a complex organic molecule. It likely contains a tetrahydroquinoline core, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as poly(2-methoxyethyl acrylate)-based polyurethane (PMEA-based PU) have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .科学的研究の応用
Medicine: Antisense Drug Technology
This compound is structurally similar to the 2’-O-(2-methoxyethyl) modifications found in antisense oligonucleotides (ASOs). ASOs are designed to specifically hybridize with target RNA, preventing the expression of disease-related proteins. This technology has applications in treating a range of diseases, including viral infections, cancers, and inflammatory conditions .
Agriculture: Crop Protection and Growth Regulation
In agriculture, similar compounds are used to create protective coatings for seeds, enhancing their resistance to pests and diseases. They may also regulate plant growth, improving crop yields under various environmental stress conditions .
Material Science: Polymer Synthesis
Compounds with methoxyethyl groups are utilized in the synthesis of polymers. These polymers have applications in creating materials with specific properties like increased durability, flexibility, or biodegradability, which are essential in industries ranging from automotive to biotechnology .
Environmental Science: Green Solvents
Derivatives of methoxyethyl compounds serve as green solvents in environmental science. They are used to reduce the environmental impact of chemical processes by replacing more toxic and volatile organic compounds in various reactions .
Biochemistry: Nucleic Acid Modifications
In biochemistry, methoxyethyl-related modifications are applied to nucleic acids to investigate structure-function relationships and develop therapeutic applications. These modifications can improve the stability and efficacy of therapeutic nucleic acids .
Pharmacology: Drug Delivery Systems
The pharmacological applications of methoxyethyl derivatives include their use in drug delivery systems. They can enhance the delivery and efficacy of drugs, particularly in targeted therapies that require precise delivery to specific cells or tissues .
Analytical Chemistry: Chromatography
In analytical chemistry, methoxyethyl compounds are used as solvents in high-performance liquid chromatography (HPLC). They help in the purification and analysis of complex mixtures, ensuring high resolution and sensitivity .
Peptide Chemistry: Synthesis and Purification
Ionic liquids containing methoxyethyl groups are used in peptide chemistry for the synthesis, purification, and analytical characterization of peptides. These ionic liquids provide a medium that can improve the solubility and stability of peptides during synthesis .
特性
IUPAC Name |
1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-8-7-14-6-2-3-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQBWAUNCBSERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)


![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)


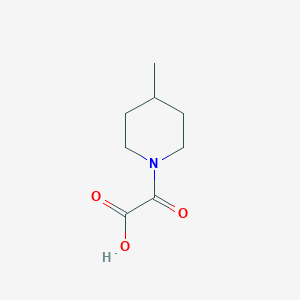
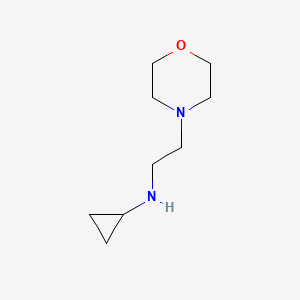
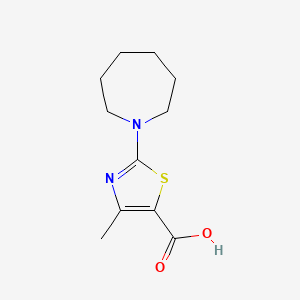
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
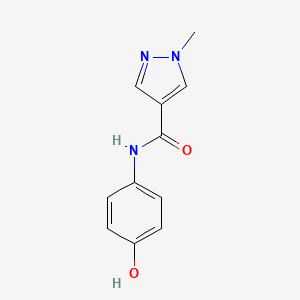

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)
